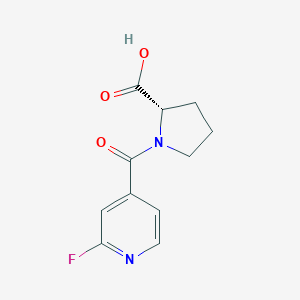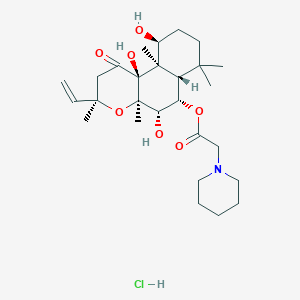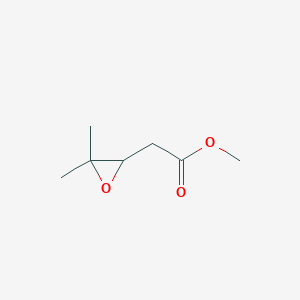
1-(2-Fluoropyridine-4-carbonyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoropyridine-4-carbonyl)-L-proline, also known as FPCP, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPCP is a proline derivative that contains a fluorine atom at the 2-position of the pyridine ring, which makes it a unique compound with distinct properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 1-(2-Fluoropyridine-4-carbonyl)-L-proline also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Effets Biochimiques Et Physiologiques
1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Fluoropyridine-4-carbonyl)-L-proline has several advantages for lab experiments, including its high purity and stability, low toxicity, and well-defined mechanism of action. 1-(2-Fluoropyridine-4-carbonyl)-L-proline is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has some limitations, including its limited solubility in water and the need for further optimization of its pharmacokinetic properties for clinical use.
Orientations Futures
There are several future directions for research on 1-(2-Fluoropyridine-4-carbonyl)-L-proline, including the optimization of its pharmacokinetic properties, the development of 1-(2-Fluoropyridine-4-carbonyl)-L-proline derivatives with improved efficacy and selectivity, and the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. In addition, further studies are needed to elucidate the mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-L-proline and its interactions with other signaling pathways. Overall, 1-(2-Fluoropyridine-4-carbonyl)-L-proline is a promising molecule with potential therapeutic applications in various diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-(2-Fluoropyridine-4-carbonyl)-L-proline involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride, which is then reacted with L-proline in the presence of triethylamine to yield 1-(2-Fluoropyridine-4-carbonyl)-L-proline. The purity and yield of 1-(2-Fluoropyridine-4-carbonyl)-L-proline can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(2-Fluoropyridine-4-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
123412-43-1 |
|---|---|
Nom du produit |
1-(2-Fluoropyridine-4-carbonyl)-L-proline |
Formule moléculaire |
C11H11FN2O3 |
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
(2S)-1-(2-fluoropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
Clé InChI |
CKBLNFLHQYLFFJ-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
Synonymes |
N-(2-Fluoropyridine-4-carbonyl)-L-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)








![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)